molecular formula C27H25N3O6 B3471556 N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide

N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide

Cat. No.: B3471556
M. Wt: 487.5 g/mol
InChI Key: YDVWNNAJGWSCKO-UHFFFAOYSA-N
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Description

N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenylcarbonylamino derivative, followed by the introduction of the diethoxy groups and the acetamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specialized properties, such as coatings or polymers.

Mechanism of Action

The mechanism of action of N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylcarbonylamino derivatives and heterocyclic acetamides. Examples are:

Uniqueness

N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2,5-diethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c1-3-35-22-15-21(29-25(32)17-10-6-5-7-11-17)23(36-4-2)14-20(22)28-24(31)16-30-26(33)18-12-8-9-13-19(18)27(30)34/h5-15H,3-4,16H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVWNNAJGWSCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OCC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide
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N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide
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N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide
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N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide
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N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide
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N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide

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